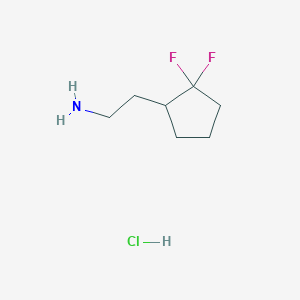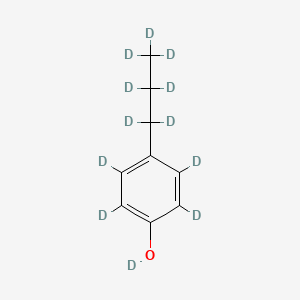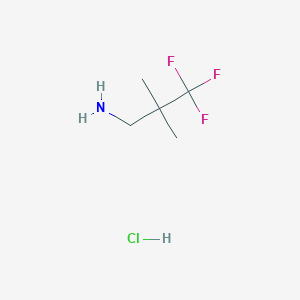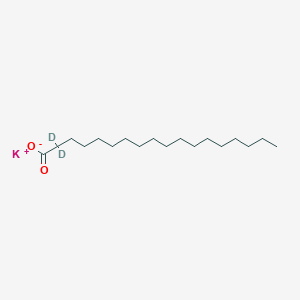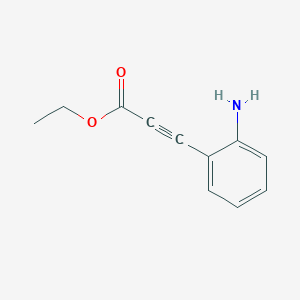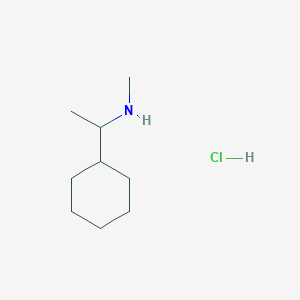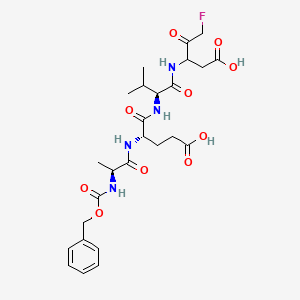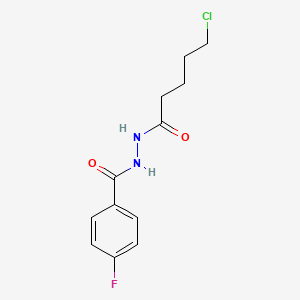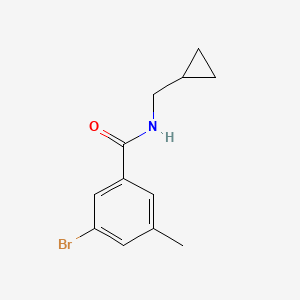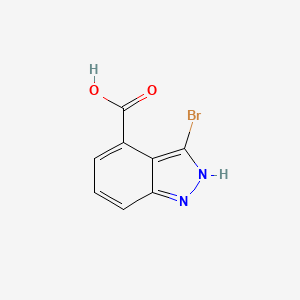
Ácido 3-bromo-1H-indazol-4-carboxílico
Descripción general
Descripción
3-Bromo-1H-indazole-4-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the third position and a carboxylic acid group at the fourth position makes this compound particularly interesting for various chemical and biological applications.
Aplicaciones Científicas De Investigación
3-Bromo-1H-indazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 3-bromo-1h-indazole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have been used in the treatment of various disorders, indicating their interaction with a broad range of biological targets .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indazole derivatives have been reported to exhibit various biologically vital properties . For instance, some indazole derivatives have shown inhibitory activity against influenza A . Therefore, it is plausible that 3-Bromo-1H-indazole-4-carboxylic acid may have similar molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
3-Bromo-1H-indazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indazole derivatives that exhibit diverse biological activities. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in the synthesis of other indazole derivatives, which are known for their anti-inflammatory, anticancer, and antimicrobial properties . The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of 3-Bromo-1H-indazole-4-carboxylic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives synthesized from 3-Bromo-1H-indazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines, causing cell cycle arrest and apoptosis . Additionally, these derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-1H-indazole-4-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, 3-Bromo-1H-indazole-4-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-1H-indazole-4-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of 3-Bromo-1H-indazole-4-carboxylic acid on cellular function have been observed to include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
3-Bromo-1H-indazole-4-carboxylic acid is involved in several metabolic pathways, primarily those related to the synthesis and degradation of indazole derivatives. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites that can be further processed or excreted from the body . The interaction of 3-Bromo-1H-indazole-4-carboxylic acid with these enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Bromo-1H-indazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action . For example, transporters in the cell membrane can actively transport 3-Bromo-1H-indazole-4-carboxylic acid into the cell, where it can interact with intracellular targets. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-1H-indazole-4-carboxylic acid is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 3-Bromo-1H-indazole-4-carboxylic acid to specific organelles is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For instance, the presence of specific amino acid sequences can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazole-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 1H-indazole-4-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of 3-Bromo-1H-indazole-4-carboxylic acid often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted indazole derivatives.
Reduction Reactions: Formation of alcohols or aldehydes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Comparación Con Compuestos Similares
1H-indazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-1H-indazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
3-Iodo-1H-indazole-4-carboxylic acid:
Uniqueness: 3-Bromo-1H-indazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various chemical and biological studies.
Propiedades
IUPAC Name |
3-bromo-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEIWFJZEABBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


